4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide
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Overview
Description
4-AMINO-N-(4-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE is a complex organic compound belonging to the class of imidazo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-aminopyrazole as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-(4-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-AMINO-N-(4-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its antitumor activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-AMINO-N-(4-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-N-(3-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE: Similar structure but with a different position of the ethoxy group.
4-AMINO-3,8-DINITROPYRAZOLO[5,1-C][1,2,4]TRIAZINE: A related compound with nitro groups instead of carboxamide groups.
Uniqueness
The uniqueness of 4-AMINO-N-(4-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxyphenyl and carboxamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17N7O3 |
---|---|
Molecular Weight |
355.35 g/mol |
IUPAC Name |
4-amino-3-N-(4-ethoxyphenyl)-8-N-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide |
InChI |
InChI=1S/C16H17N7O3/c1-3-26-10-6-4-9(5-7-10)20-16(25)11-13(17)23-8-19-12(15(24)18-2)14(23)22-21-11/h4-8H,3,17H2,1-2H3,(H,18,24)(H,20,25) |
InChI Key |
MIUBDCOUQJZBDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C=NC(=C3N=N2)C(=O)NC)N |
Origin of Product |
United States |
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